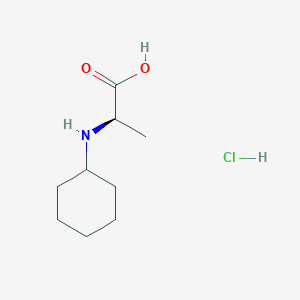
(R)-2-(Cyclohexylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Cyclohexylamino)propanoic acid hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a cyclohexylamino group attached to a propanoic acid backbone, and is often used in studies related to organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Cyclohexylamino)propanoic acid hydrochloride typically involves the reaction of cyclohexylamine with a suitable precursor, such as ®-2-bromopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
- Cyclohexylamine + ®-2-bromopropanoic acid → ®-2-(Cyclohexylamino)propanoic acid
- ®-2-(Cyclohexylamino)propanoic acid + HCl → ®-2-(Cyclohexylamino)propanoic acid hydrochloride
Industrial Production Methods: Industrial production of ®-2-(Cyclohexylamino)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
- Reaction Optimization : Adjusting temperature, pressure, and reaction time to achieve optimal conversion rates.
- Purification : Using techniques like crystallization, filtration, and recrystallization to obtain high-purity product.
- Quality Control : Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Cyclohexylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the compound into amines or alcohols.
- Substitution : The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
- Oxidation : Formation of cyclohexanone or cyclohexylcarboxylic acid.
- Reduction : Formation of cyclohexylamine or cyclohexanol.
- Substitution : Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
®-2-(Cyclohexylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology : Studied for its potential biological activities and interactions with biomolecules.
- Medicine : Investigated for its potential therapeutic properties and as a precursor for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Cyclohexylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Cyclohexylamine : A simpler analog with similar structural features but lacking the propanoic acid moiety.
- 2-Aminopropanoic acid : Another analog with a similar backbone but different substituents.
- Cyclohexylpropanoic acid : A compound with a similar structure but different functional groups.
Uniqueness: ®-2-(Cyclohexylamino)propanoic acid hydrochloride is unique due to its specific combination of cyclohexylamino and propanoic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
(2R)-2-(cyclohexylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(9(11)12)10-8-5-3-2-4-6-8;/h7-8,10H,2-6H2,1H3,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
FZTBJBZGKILHLT-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC1CCCCC1.Cl |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















